1-(2,3-Dihydro-indol-1-yl)-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone
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Overview
Description
1-(2,3-Dihydro-indol-1-yl)-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is a synthetic organic compound that features both an indole and a triazole moiety. These structural motifs are often found in biologically active molecules, making this compound potentially significant in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-indol-1-yl)-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis.
Introduction of the Triazole Group: The triazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable nitrile.
Linking the Two Moieties: The final step would involve coupling the indole and triazole units through a sulfanyl-ethanone linker, possibly using a thiol and an acyl chloride under basic conditions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-indol-1-yl)-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole and triazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole or triazole derivatives.
Scientific Research Applications
1-(2,3-Dihydro-indol-1-yl)-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole and triazole derivatives.
Medicine: Possible therapeutic applications due to the presence of bioactive indole and triazole moieties.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-indol-1-yl)-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone would depend on its specific biological target. Generally, compounds with indole and triazole groups can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-indol-1-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone: Lacks the methyl group on the triazole ring.
1-(2,3-Dihydro-indol-1-yl)-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propanone: Has a propanone instead of an ethanone linker.
Uniqueness
The presence of both indole and triazole moieties in 1-(2,3-Dihydro-indol-1-yl)-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone makes it unique, as these groups are known for their biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-14-13(16-15-9)19-8-12(18)17-7-6-10-4-2-3-5-11(10)17/h2-5H,6-8H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGIERXBNXMGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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